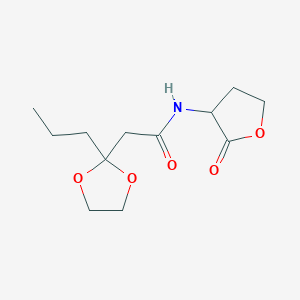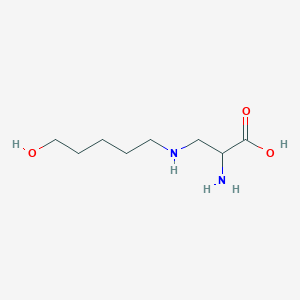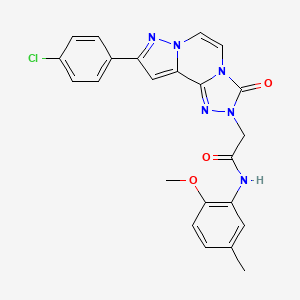
Chembl4532752
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its chemical name, molecular formula, and structural formula. It may also include its appearance (color, state of matter), odor, and other notable characteristics .
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It often requires knowledge of organic chemistry and reaction mechanisms .Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance undergoes .Aplicaciones Científicas De Investigación
Database and Resource for Bioactivity Data
ChEMBL serves as a large-scale, open-access bioactivity database that is instrumental in drug discovery. It houses a vast array of bioactivity data for a multitude of drug-like bioactive compounds. This data is abstracted from primary published literature and further curated and standardized to support a wide range of chemical biology and drug-discovery research issues. Currently, ChEMBL contains millions of bioactivity measurements for over one million compounds, spanning across thousands of protein targets, accessible through a web-based interface, data downloads, and web services (A. Gaulton et al., 2011; A. Gaulton et al., 2016).
Expansion and Enhancement of Features
Over the years, ChEMBL has significantly expanded its database by incorporating bioactivity data from neglected disease screening, crop protection, drug metabolism and disposition, and patents. It has also improved its features by using ontologies for the annotation of assays and targets, including targets and indications for clinical candidates, and adding metabolic pathways for drugs. These enhancements have made ChEMBL a more comprehensive resource for researchers (A. Gaulton et al., 2016).
Streamlining Access Through Web Services
The accessibility of ChEMBL data has been streamlined through the update of ChEMBL web services, which expose a significant amount of data from the underlying database and introduce new functionalities. This development facilitates the building of applications and data processing workflows relevant to drug discovery and chemical biology, making ChEMBL an indispensable tool for researchers (M. Davies et al., 2015).
Direct Deposition and Data Curation
ChEMBL has moved towards direct deposition of bioassay data, enhancing the robustness of capturing assay details. A new data deposition system allows for the updating of datasets and deposition of supplementary data, which is critical for maintaining a dynamic and up-to-date resource for the scientific community. This effort underscores the importance of accurate data curation and representation in advancing drug discovery research (David Mendez et al., 2018).
Broadening Applicability to Crop Protection
Recognizing the applicability of its bioactivity data beyond human health, ChEMBL has expanded its database to include extensive data on insecticidal, fungicidal, and herbicidal compounds and assays. This diversification allows the database to support research in crop protection, showcasing the versatility of ChEMBL as a resource for various fields of scientific inquiry (A. Gaulton et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN6O3/c1-14-3-8-20(33-2)18(11-14)25-21(31)13-30-23(32)28-9-10-29-19(22(28)27-30)12-17(26-29)15-4-6-16(24)7-5-15/h3-12H,13H2,1-2H3,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKIKMWMWVBUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

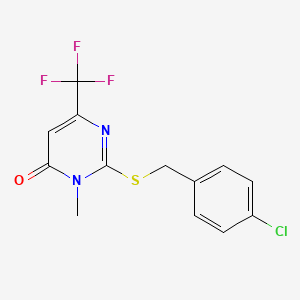
![N-cycloheptyl-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2969269.png)
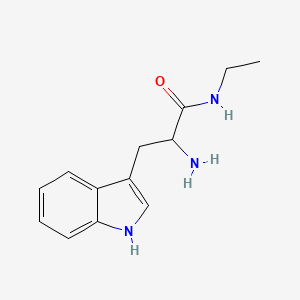
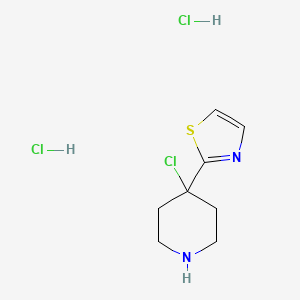
![ethyl 6-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2969275.png)
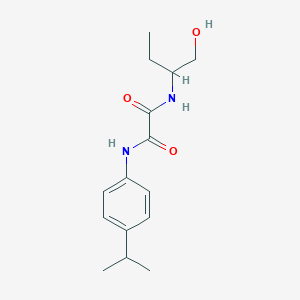
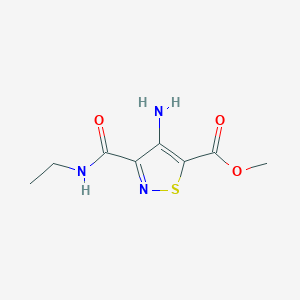
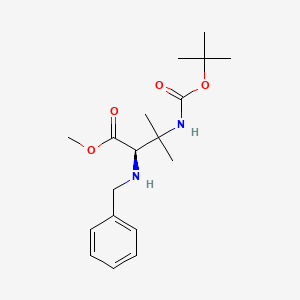

![2-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2969284.png)
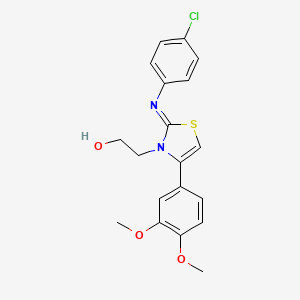
![4-Chlorophenyl 6-[(methylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinyl sulfide](/img/structure/B2969286.png)
